

# Long-Term Efficacy and Safety of Voglibose Versus Placebo: A Comparative Guide

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## Compound of Interest

Compound Name: Valibose

Cat. No.: B1682138

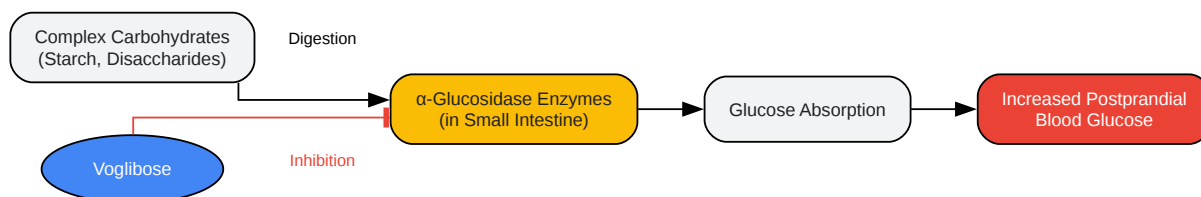
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This guide provides an objective comparison of the long-term efficacy and safety of Voglibose, an alpha-glucosidase inhibitor, against a placebo. The information is supported by experimental data from a significant clinical trial, offering valuable insights for research and development in the field of metabolic diseases.

## Mechanism of Action

Voglibose functions by competitively and reversibly inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine.<sup>[1][2][3][4]</sup> These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.<sup>[2][3][4]</sup> By delaying carbohydrate digestion and absorption, Voglibose effectively reduces postprandial hyperglycemia (PPHG).<sup>[1][2][4]</sup>



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Figure 1: Mechanism of Action of Voglibose.

## Long-Term Efficacy

A pivotal randomized, double-blind, placebo-controlled trial conducted in Japan provides substantial evidence for the long-term efficacy of Voglibose in individuals with impaired glucose tolerance (IGT).[1][5][6][7][8]

## Key Efficacy Outcomes

Outcome	Voglibose Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Progression to Type 2 Diabetes	50 of 897 patients	106 of 881 patients	0.595 (0.433-0.818)	0.0014
Achievement of Normoglycemia	599 of 897 patients	454 of 881 patients	1.539 (1.357-1.746)	<0.0001

Data from a study with an average treatment duration of 48.1 weeks.[6]

## Long-Term Safety Profile

The long-term administration of Voglibose was generally well-tolerated. The majority of adverse events were gastrointestinal in nature, which is consistent with its mechanism of action.[4]

## Adverse Events

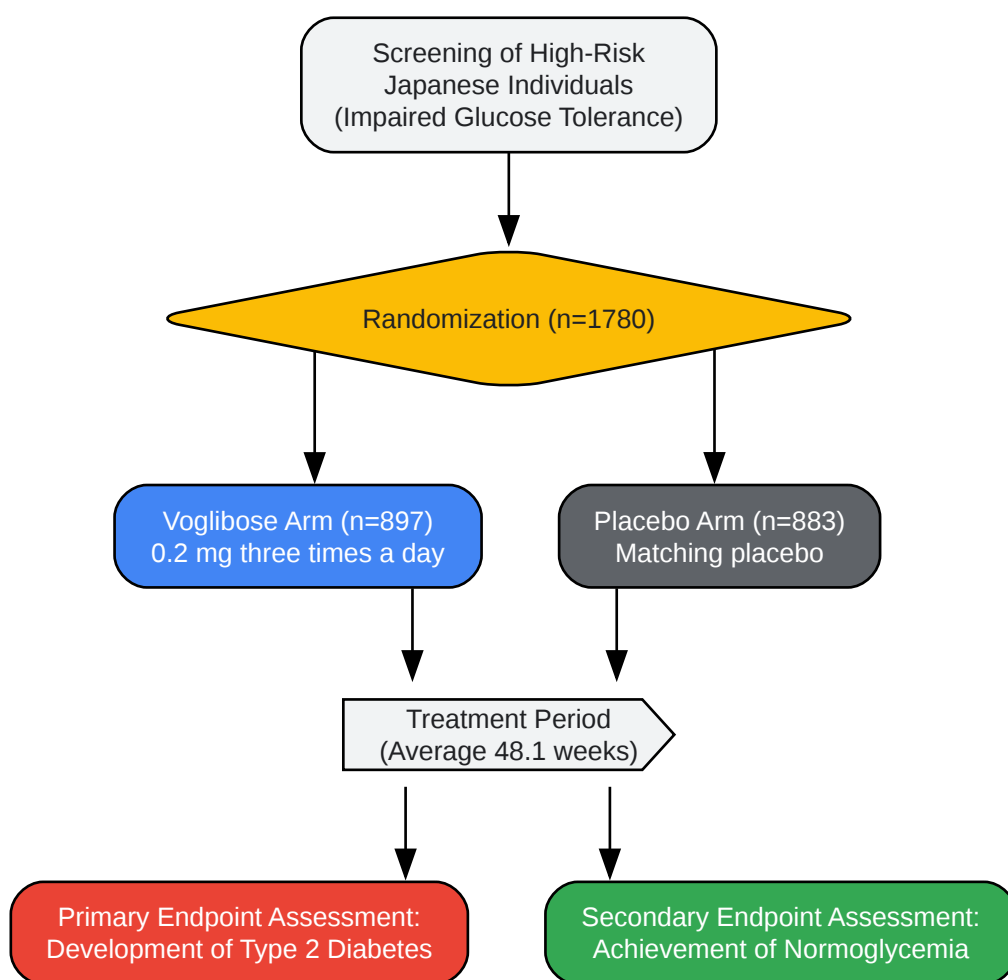
Event	Voglibose Group (n=897)	Placebo Group (n=881)
Any Adverse Event	810 (90%)	750 (85%)
Serious Adverse Events	6	2

Serious Adverse Events in the Voglibose Group: Cholecystitis, colonic polyp, rectal neoplasm, inguinal hernia, liver dysfunction, and subarachnoid haemorrhage (one case each).[6][8][9]

Serious Adverse Events in the Placebo Group: Cerebral infarction and cholecystitis (one case each).[\[6\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

The primary data for this guide is derived from a multicenter, randomized, double-blind, parallel-group trial.



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**Figure 2:** Experimental Workflow of the Key Clinical Trial.

## Study Design

- Participants: 1,780 Japanese individuals with impaired glucose tolerance.[\[5\]](#)[\[6\]](#)
- Intervention: Oral Voglibose (0.2 mg three times a day) or a matching placebo.[\[6\]](#)

- Duration: The study was planned for a minimum of 3 years, but an interim analysis was conducted at an average of 48.1 weeks.[1][6]
- Primary Endpoint: Development of Type 2 Diabetes Mellitus.[5][6]
- Secondary Endpoint: Achievement of normoglycemia.[5][6]
- Background Therapy: All participants received standardized diet and exercise counseling.[6][9]

## Conclusion

Long-term treatment with Voglibose in a high-risk population with impaired glucose tolerance demonstrated significant efficacy in reducing the progression to type 2 diabetes and promoting the achievement of normoglycemia compared to placebo.[1][5][6][7][9][10] The safety profile was acceptable, with a higher incidence of primarily gastrointestinal adverse events in the Voglibose group. These findings underscore the potential of Voglibose as a therapeutic option for the management of prediabetic states.

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